N,N'-Diphenylacetamidine
Overview
Description
N,N’-Diphenylacetamidine is an organic compound with the molecular formula C14H14N2. It is characterized by the presence of two phenyl groups attached to an acetamidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Diphenylacetamidine can be synthesized through several methods. One common approach involves the reaction of aniline with acetamidine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization .
Another method involves the reaction of N,N’-diphenylbenzamidine with n-butyllithium in the presence of a Lewis base donor such as hexamethylphosphoramide (HMPA). This reaction yields the corresponding amidinolithium complex, which can be further processed to obtain N,N’-diphenylacetamidine .
Industrial Production Methods
Industrial production of N,N’-Diphenylacetamidine may involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and reaction conditions can be optimized to maximize yield and purity. Industrial processes often incorporate continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N,N’-Diphenylacetamidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the acetamidine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or nitriles, while reduction can produce amines .
Scientific Research Applications
N,N’-Diphenylacetamidine has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-Diphenylacetamidine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic and biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N,N’-Diphenylbenzamidine: Similar in structure but with a benzamidine moiety instead of acetamidine.
N,N’-Diphenylformamidine: Contains a formamidine group instead of acetamidine.
N,N’-Diphenylguanidine: Features a guanidine group, differing in the number of nitrogen atoms and their arrangement.
Uniqueness
N,N’-Diphenylacetamidine is unique due to its specific acetamidine moiety, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
N,N'-diphenylethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-12(15-13-8-4-2-5-9-13)16-14-10-6-3-7-11-14/h2-11H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWIJUQLAFJNOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC=C1)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060728 | |
Record name | Ethanimidamide, N,N'-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
621-09-0 | |
Record name | N,N′-Diphenylethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethanimidamide, N,N'-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-DIPHENYLACETAMIDINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6792 | |
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Record name | Ethanimidamide, N,N'-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanimidamide, N,N'-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-diphenylacetamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.701 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | N,N'-DIPHENYLACETAMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQX93UUJ9T | |
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